molecular formula C18H18N4O5S B6483489 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 905679-45-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6483489
CAS No.: 905679-45-0
M. Wt: 402.4 g/mol
InChI Key: HTSBSGOTVOAHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound featuring a furan ring, an oxadiazole ring, and a piperidine sulfonyl group. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with furan-2-carboxylic acid and piperidine-1-sulfonyl chloride.

  • Reaction Steps:

    • The furan-2-carboxylic acid is first converted to its corresponding acid chloride.

    • This acid chloride is then reacted with piperidine-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine.

    • The resulting intermediate undergoes cyclization to form the oxadiazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can target the sulfonyl group, resulting in the formation of sulfonic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Furan-2-carboxylic acid derivatives.

  • Reduction Products: Piperidine-1-sulfonic acid derivatives.

  • Substitution Products: Various substituted oxadiazoles.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research indicates its potential use in drug development, particularly in the treatment of inflammatory and autoimmune diseases. Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism involves binding to these targets, leading to a cascade of biochemical reactions that result in its biological effects. The pathways involved are often related to inflammation and immune response modulation.

Comparison with Similar Compounds

  • Furan-2-yl-1,3,4-oxadiazole derivatives: These compounds share the furan and oxadiazole rings but may have different substituents.

  • Piperidine-1-sulfonyl derivatives: These compounds contain the piperidine sulfonyl group but differ in the rest of the molecular structure.

Uniqueness: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-16(19-18-21-20-17(27-18)15-5-4-12-26-15)13-6-8-14(9-7-13)28(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBSGOTVOAHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.